Tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate
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Description
The compound is a derivative of tert-butylphenol, which is an organic compound with the formula (CH3)3CC6H4OH . It’s likely that this compound has similar properties to other tert-butylphenol derivatives, which are often used in the production of resins and plasticizers .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often attached to proteins or other large molecules to increase their stability and solubility . This is done by reacting the molecule with a tert-butylating agent .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other tert-butylphenol derivatives. These compounds typically have a phenol group (a benzene ring with a hydroxyl group) with a tert-butyl group attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tert-butylphenol derivatives are often used in reactions involving the formation of resins and plasticizers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to other tert-butylphenol derivatives. For example, 4-tert-butylphenol is a white solid with a distinct phenolic odor .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-16(2,3)13-9-7-12(8-10-13)11-14(18)15(19)20-17(4,5)6/h7-10,14H,11,18H2,1-6H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMXEUKQRAEME-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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